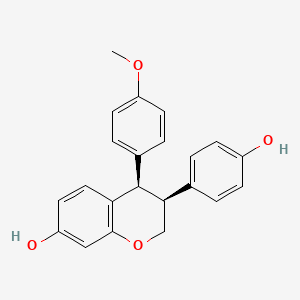
Triphen diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triphen diol can be synthesized through various chemical reactions involving phenol derivatives. One common method involves the reaction of phenol with formaldehyde and subsequent reduction to form the diol. The reaction conditions typically include acidic or basic catalysts to facilitate the formation of the diol structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where phenol and formaldehyde are reacted under controlled conditions. The process may include steps such as purification and crystallization to obtain high-purity this compound suitable for research and pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Triphen diol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: This compound can participate in substitution reactions where one or more hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
Triphen diol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes, particularly apoptosis in cancer cells.
Medicine: Investigated for its potential as an anticancer agent, particularly against pancreatic cancer and cholangiocarcinoma.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Wirkmechanismus
Triphen diol exerts its effects primarily through the induction of apoptosis in cancer cells. It activates both caspase-dependent and caspase-independent pathways, leading to programmed cell death. The compound targets various molecular pathways involved in cell survival and apoptosis, making it a potent anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Perphenazine-dihydrochloride
- BL-1020 mesylate
- Spinacetin
- Zotepine
- Emedastine difumarate
Uniqueness
Triphen diol is unique due to its dual mechanism of inducing apoptosis through both caspase-mediated and caspase-independent pathways. This dual action makes it particularly effective against certain types of cancer cells, such as those in pancreatic cancer and cholangiocarcinoma .
Eigenschaften
Molekularformel |
C22H20O4 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
(3S,4R)-3-(4-hydroxyphenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C22H20O4/c1-25-18-9-4-15(5-10-18)22-19-11-8-17(24)12-21(19)26-13-20(22)14-2-6-16(23)7-3-14/h2-12,20,22-24H,13H2,1H3/t20-,22-/m1/s1 |
InChI-Schlüssel |
KQCJZAUNKSGEFM-IFMALSPDSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)[C@H]2[C@H](COC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C(COC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


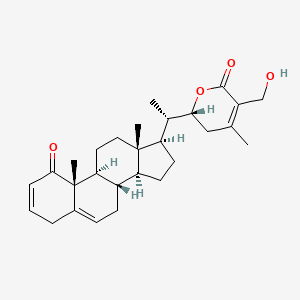
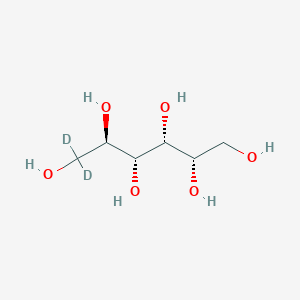
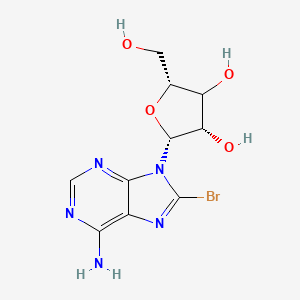
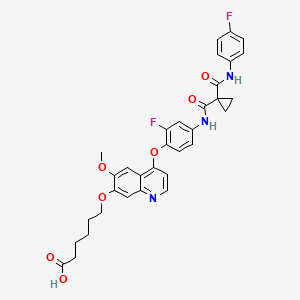
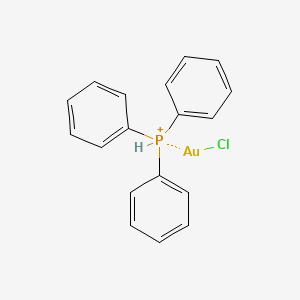
![1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139431.png)
![[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate](/img/structure/B15139445.png)
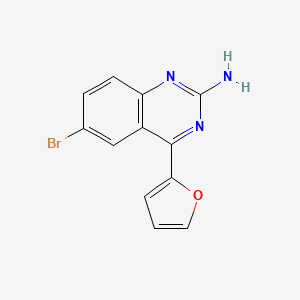
![N-(4-{3-[2-(methylcarbamoyl)ethyl]-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl]-1H-pyrazol-1-yl}phenyl)prop-2-ynamide](/img/structure/B15139458.png)
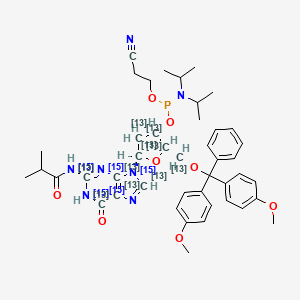
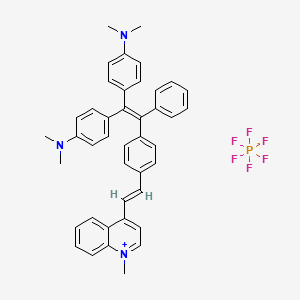
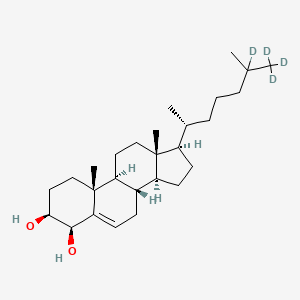
![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate](/img/structure/B15139504.png)

